6-Fluoroindoline-2-carboxylic acid hydrochloride
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Overview
Description
6-Fluoroindoline-2-carboxylic acid hydrochloride is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoroindoline-2-carboxylic acid hydrochloride typically involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method is efficient and yields the desired fluorinated indole derivatives without significant side products . The reaction conditions often include the use of copper catalysts, such as CuPy2Cl2, in ethanol as the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
6-Fluoroindoline-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
6-Fluoroindoline-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated indole derivatives.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways and interactions.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoroindoline-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to various receptors and enzymes, thereby modulating their activity. This can result in various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindoline-2,3-dione: A precursor in the synthesis of 6-Fluoroindoline-2-carboxylic acid hydrochloride.
Indole-2-carboxylic acid: A non-fluorinated analog with different chemical and biological properties.
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Another fluorinated indole derivative with antiviral activity.
Uniqueness
This compound is unique due to the specific position of the fluorine atom on the indole ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H9ClFNO2 |
---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H8FNO2.ClH/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6;/h1-2,4,8,11H,3H2,(H,12,13);1H |
InChI Key |
XHDBAZSWVVPCDK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=CC(=C2)F)C(=O)O.Cl |
Origin of Product |
United States |
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